"2-Bromo-5-nitrofuran" physical and chemical properties
"2-Bromo-5-nitrofuran" physical and chemical properties
An In-depth Technical Guide to 2-Bromo-5-nitrofuran: Properties, Reactivity, and Applications
Executive Summary
2-Bromo-5-nitrofuran is a heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring an electron-deficient furan ring substituted with a bromine atom and a nitro group, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of its physicochemical properties, explores its key chemical transformations with detailed experimental insights, outlines analytical characterization techniques, and summarizes essential safety protocols. The strategic position of the bromo and nitro functionalities makes this molecule a valuable intermediate for nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations, rendering it a cornerstone building block in the synthesis of complex, biologically active molecules.
Physicochemical Properties
The physical and chemical characteristics of 2-Bromo-5-nitrofuran are foundational to its handling, storage, and application in synthesis. The presence of the highly electronegative nitro group and the bromine atom significantly influences its polarity and reactivity.
Molecular Structure
The structure of 2-Bromo-5-nitrofuran consists of a five-membered furan ring, with a bromine atom at the C2 position and a nitro group at the C5 position.
Caption: Molecular structure of 2-Bromo-5-nitrofuran.
Tabulated Properties
A summary of the key physical and chemical data for 2-Bromo-5-nitrofuran is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 823-73-4 | [1][2][3] |
| Molecular Formula | C₄H₂BrNO₃ | [1][2][3] |
| Molecular Weight | 191.97 g/mol | [1][2][3] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
| Melting Point | 47 - 49 °C | [1] |
| Boiling Point | 118 °C at 15 mmHg | [1][2][4] |
| IUPAC Name | 2-bromo-5-nitrofuran | [3] |
| Dipole Moment | 4.20 D | [5] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at room temperature | [1] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-5-nitrofuran stems from the presence of two key reactive sites: the carbon-bromine bond and the nitro group. The electron-withdrawing nature of the nitro group deactivates the furan ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), making the bromine atom a facile leaving group.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position, where the bromine is attached, is highly susceptible to attack by nucleophiles. This is the most common and synthetically valuable reaction for this substrate.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Field Insight: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.
Exemplary Protocol: Synthesis of 2-Amino-5-nitrofuran Derivative
This protocol describes a typical SNAr reaction using an amine as the nucleophile.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-Bromo-5-nitrofuran (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M).
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Addition of Nucleophile: Add the desired amine (e.g., pyrrolidine, piperidine) (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq) to the solution. The base scavenges the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-water. The product usually precipitates and can be collected by vacuum filtration. If the product is soluble, perform an aqueous work-up by extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted-5-nitrofuran.
Reduction of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent derivatization chemistries, including acylation, alkylation, and diazotization.[7] Common reducing agents include metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl) or catalytic hydrogenation (H₂, Pd/C).
Caption: Synthetic workflow involving nitro group reduction and subsequent derivatization.
Exemplary Protocol: Reduction using Tin(II) Chloride
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Setup: To a solution of 2-Bromo-5-nitrofuran (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully basify the reaction mixture to pH > 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 5-bromo-furan-2-amine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 2-Bromo-5-nitrofuran can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8][9] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular scaffolds essential for drug discovery.
Field Insight: While the C-Br bond is reactive, the analogous C-I bond is generally more reactive in the rate-determining oxidative addition step of these catalytic cycles.[8] However, 2-bromo-5-nitrofuran is often more cost-effective and stable, making it a pragmatic choice for many applications.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-5-nitrofuran (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.
-
Purification: Purify the residue by flash column chromatography to isolate the desired 2-aryl-5-nitrofuran product.[10]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2-Bromo-5-nitrofuran. Standard spectroscopic techniques are routinely employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the furan ring. These signals will appear as doublets due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum should display four signals for the four carbons of the furan ring.[3] The carbon bearing the nitro group will be shifted significantly downfield.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will show a molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic strong absorption bands for the nitro group (NO₂), typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-5-nitrofuran.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
Conclusion
2-Bromo-5-nitrofuran is a highly versatile and valuable building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, provides chemists with a powerful tool for the construction of novel compounds. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for its safe and effective utilization in research and development, especially within the pharmaceutical and agrochemical sectors.
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